Product packaging for ramipril(Cat. No.:)

ramipril

Cat. No.: B8111857
M. Wt: 416.5 g/mol
InChI Key: HDACQVRGBOVJII-QNJZHUSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ramipril is an angiotensin-converting enzyme (ACE) inhibitor used extensively in biomedical research. It functions as a prodrug that is metabolized in the liver to its active form, ramiprilat . This metabolite potently inhibits ACE, blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . Consequently, researchers utilize this compound to study mechanisms of vasodilation, blood pressure regulation, and the renin-angiotensin-aldosterone system (RAAS) in experimental models. Beyond hypertension, its applications extend to investigating heart failure pathophysiology, post-myocardial infarction remodeling, and renal disease progression, particularly in diabetic kidney disease models . Research use of this compound has been instrumental in demonstrating reduced risks of heart attack, stroke, and cardiovascular death in preclinical studies . This compound is for research purposes only and is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H32N2O5 B8111857 ramipril

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3aS,6aS)-1-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15?,17-,18?,19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDACQVRGBOVJII-QNJZHUSDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2[C@H]3CCC[C@H]3C[C@H]2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Chemical Characterization of Ramipril

Impurity Profiling and Degradation Pathways

Formation and Identification of Other Degradation Products

Beyond the major degradation products, ramiprilat (B1678798) and ramipril (B1678797) diketopiperazine (Impurity D), other degradation products can form. The formation of these "other" degradation products is influenced by factors such as temperature, moisture, and pH. nih.govmims.com

One such "other" impurity identified in this compound tablets is referred to as impurity L. chromatographyonline.com This impurity was detected at levels ranging from 0.2% to 0.6% in tablets. chromatographyonline.com Based on LC-MS-MS studies, impurity L was proposed to be a hydroxy-impurity of impurity D. chromatographyonline.com Its formation is suggested to occur through the oxidation of impurity D. chromatographyonline.com The mass fragmentation pattern and the presence of an additional broad hump in the IR spectrum, indicative of an OH group, supported the structural identification of impurity L as an oxidized form of impurity D. chromatographyonline.com

Identifying and characterizing these degradation products, even at low levels, is important, particularly as regulatory guidelines may require the identification of individual impurities exceeding a certain threshold (e.g., ≥0.2%). chromatographyonline.com Techniques like High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS or LC-MS-MS) are crucial for the separation and identification of these degradation products within complex matrices like pharmaceutical formulations. chromatographyonline.comresearchgate.net

Toxicological Implications of Degradation Products in Preclinical Assessment

Preclinical assessment of pharmaceutical compounds includes evaluating the potential toxicological implications of not only the active substance but also its degradation products. This is particularly important for impurities that may be present in the final drug product.

Research has investigated the toxicological potential of this compound degradation products, including this compound diketopiperazine (DKP, Impurity D). In silico quantitative structure-activity relationship (QSAR) simulations have been used to predict the potential carcinogenicity, genotoxicity, and mutagenicity of DKP. researchgate.net QSAR simulations predicted that DKP could be carcinogenic and genotoxic, although these predictions had moderate reliability. researchgate.net The simulations also predicted DKP to be non-mutagenic with a strong prediction score. researchgate.net

Experimental verification of these predictions has been conducted through in vitro assays. A micronucleus experiment, used to assess genotoxicity, suggested that DKP was cytotoxic and potentially aneugenic at high concentrations (0.22 mg/mL), showing a significant increase in micronuclei compared to control. researchgate.net However, at concentrations typically found in human blood, cytotoxicity and genotoxicity were not observed. researchgate.net

Further in vitro assessment of mutagenicity revealed that pure DKP was not mutagenic. researchgate.net However, its nitrosation product was found to induce mutations in a bacterial test strain (TA100) following metabolic activation at a concentration of 4.5 mg/mL, indicating that nitroso-derivatives of DKP are in vitro mutagens. researchgate.net

These preclinical findings suggest that while DKP may exhibit potential genotoxicity and cytotoxicity at high concentrations, these effects are unlikely at typical physiological concentrations. researchgate.net The formation of potentially mutagenic nitroso-metabolites from DKP in vivo warrants further investigation in follow-up in vivo experiments to verify safe thresholds for human exposure. researchgate.net

Molecular and Cellular Mechanisms of Action

Renin-Angiotensin-Aldosterone System (RAAS) Modulation

The RAAS is a crucial hormonal system regulating blood pressure and fluid balance. Ramiprilat's inhibition of ACE disrupts this system at several key points. drugbank.comnih.govnih.gov

Angiotensin-Converting Enzyme (ACE) Inhibition at the Molecular Level

ACE is a peptidyl dipeptidase responsible for catalyzing the conversion of angiotensin I to angiotensin II. fda.govebmconsult.commdpi.com Ramipril (B1678797), after being metabolized to ramiprilat (B1678798), competitively inhibits this enzyme. drugbank.comnih.govnih.gov Ramiprilat, a non-sulfhydryl ACE inhibitor, binds to and inhibits ACE, thereby preventing the formation of angiotensin II. fda.gov This inhibition occurs through the interaction of the carboxylate group of ramiprilat with the positive Zn²⁺ ion located at the active site of the ACE enzyme. wikipedia.org

Single doses of this compound ranging from 2.5 mg to 20 mg have been shown to produce approximately 60-80% inhibition of ACE activity within 4 hours, with about 40-60% inhibition remaining after 24 hours. mims.com.au Multiple oral doses of 2 mg or more can cause plasma ACE activity to fall by over 90% within 4 hours, with more than 80% inhibition persisting after 24 hours. mims.com.au This prolonged effect is thought to be due to the saturation of ACE binding sites by ramiprilat and its relatively slow dissociation from the enzyme. mims.com.au

Inhibition of Angiotensin I to Angiotensin II Conversion

The primary molecular action of ramiprilat in the RAAS is the blockade of the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. nih.govnih.govfda.govebmconsult.commdpi.com This is achieved by ramiprilat binding to the active site of ACE, preventing it from cleaving the His-Leu bond at the C-terminus of angiotensin I. mdpi.com

Impact on Angiotensin II Levels and Downstream Signaling (AT1R, AT2R)

Inhibition of ACE by ramiprilat leads to a significant decrease in plasma and tissue levels of angiotensin II. fda.govebmconsult.com As a consequence, there is reduced activation of the G-protein coupled receptors that mediate the effects of angiotensin II, namely the angiotensin II type 1 receptor (AT1R) and, to a lesser extent, the angiotensin II type 2 receptor (AT2R). drugbank.comfda.gov

The AT1R is primarily responsible for mediating vasoconstriction, inflammation, fibrosis, and oxidative stress through various signaling pathways. drugbank.com These pathways include Gq coupling to the inositol (B14025) triphosphate pathway, activation of phospholipases, and activation of kinases such as Ca²⁺-dependent and MAP kinases, Gi, and G12/13, ultimately leading to the activation of the Jak/STAT pathway involved in cell growth and extracellular matrix production. drugbank.com AT1R activation also increases the activity of membrane-bound NADH/NADPH oxidase, contributing to the production of reactive oxygen species. drugbank.com Decreased activation of AT1R by reduced angiotensin II levels mediates many of the beneficial effects of this compound, such as reduced inflammation and vasoconstriction. drugbank.com

The AT2R generally acts in opposition to the AT1R, promoting vasodilation through the activation of phosphotyrosine phosphatases that inhibit MAP kinases, inhibition of Ca²⁺ channel opening, and stimulation of cGMP and nitric oxide production. drugbank.comrevportcardiol.orgrevportcardiol.org While ACE inhibition reduces Ang II levels and thus the activity of both AT1R and AT2R, the predominant therapeutic effects are attributed to the reduced AT1R activation. revportcardiol.org

Effect on Renin Release (Negative Feedback Mechanisms)

The reduction in angiotensin II levels due to ACE inhibition disrupts the normal negative feedback mechanism on renin release from the juxtaglomerular cells in the kidneys. fda.govebmconsult.comahajournals.orgnih.gov Angiotensin II typically inhibits renin secretion. With lower angiotensin II levels, this inhibition is removed, leading to an increase in plasma renin activity and total renin concentration. fda.govebmconsult.comnih.gov This is a physiological counter-regulatory response to the blocked RAAS cascade.

A study involving hypertensive outpatients treated with 5 mg of this compound once daily for 4 weeks showed a significant increase in the mean value of total renin (from 191.9 ng/l to 312.0 ng/l, p < 0.01). nih.gov

Aldosterone (B195564) Secretion Reduction and its Molecular Consequences

Angiotensin II is a key stimulator of aldosterone secretion from the adrenal cortex. nih.govfda.govebmconsult.com By decreasing angiotensin II levels, ramiprilat leads to a reduction in aldosterone secretion. fda.govebmconsult.comahajournals.orgahajournals.org This reduction in aldosterone has several molecular consequences, primarily affecting sodium and potassium balance in the kidneys. Aldosterone promotes sodium reabsorption and potassium excretion in the renal tubules. nih.govebmconsult.com Reduced aldosterone levels lead to decreased sodium reabsorption and, consequently, decreased water reabsorption. nih.govyoutube.com This results in increased sodium and water excretion (natriuresis and diuresis), contributing to a decrease in blood volume and blood pressure. youtube.comwikipedia.orgderangedphysiology.com

Furthermore, decreased aldosterone can lead to a small increase in serum potassium levels because less potassium is being excreted. nih.govfda.govebmconsult.comebmconsult.comwikipedia.org Aldosterone also contributes to adverse cardiac remodeling; therefore, reduced aldosterone concentrations due to ACE inhibition can help prevent this. nih.gov

Table 1 illustrates the impact of this compound treatment on key RAAS components based on research findings.

ParameterBaseline (Day 0) Median ValueDay 14 Median ValueDay 15 Median ValueStatistical Significance (vs. Day 0)Source
Equilibrium Angiotensin I (eqAngI)-IncreasedIncreasedSignificant (P<0.01 or P<0.05) ahajournals.org
Direct Renin Concentration (DRC)-IncreasedIncreasedSignificant (P<0.01 or P<0.05) ahajournals.org
Equilibrium Angiotensin II (eqAngII)-DecreasedDecreasedSignificant (P<0.01) ahajournals.org
ACE Activity (eqAngII/eqAngI)-DecreasedDecreasedSignificant (P<0.01) ahajournals.org
Plasma Aldosterone Concentration (PAC)544.5 pmol/L478.2 pmol/L535.2 pmol/LNot significant ahajournals.org

Note: Specific numerical values for eqAngI, DRC, eqAngII, and ACE Activity at baseline and follow-up were not provided in the source, only the direction and significance of change.

Kininase II Inhibition and Bradykinin (B550075) Pathway Interactions

ACE is identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent vasodilator peptide. drugbank.commims.com.aufda.govebmconsult.comoup.com By inhibiting ACE (kininase II), ramiprilat prevents the breakdown of bradykinin, leading to increased levels of bradykinin in plasma and tissues. drugbank.commims.com.aufda.govwikipedia.orgoup.comresearchgate.net

Increased bradykinin levels contribute to the therapeutic effects of this compound through several mechanisms. Bradykinin acts via bradykinin B2 receptors (B2R), stimulating the synthesis and release of vasodilatory substances such as nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF). oup.com This leads to vasodilation and a reduction in blood pressure. drugbank.comwikipedia.orgresearchgate.net Bradykinin also inhibits platelet adhesion and smooth muscle cell proliferation. oup.com

Research suggests that ACE inhibitors, including ramiprilat, may also potentiate the effects of bradykinin through direct interactions with the bradykinin B2 receptor. oup.comahajournals.orgahajournals.org Studies have shown that ramiprilat can interfere with the sequestration of the B2 kinin receptor within the plasma membrane of endothelial cells, potentially enhancing bradykinin signaling. ahajournals.org This effect appears to be independent of bradykinin degradation inhibition. ahajournals.org Furthermore, the AT2 receptor can form heterodimers with the bradykinin B2 receptor, increasing the production of nitric oxide, which is an important interaction in the kinin/NO/cGMP system. revportcardiol.orgrevportcardiol.orgahajournals.org

The increased levels of bradykinin are also thought to be responsible for some side effects of ACE inhibitors, such as the characteristic dry cough. drugbank.comwikipedia.org

Table 2 summarizes the dual inhibitory action of ramiprilat.

Enzyme InhibitedSubstrate ConvertedProduct FormedEffect of Inhibition
ACE (Kininase II)Angiotensin IAngiotensin IIDecreased Angiotensin II levels
ACE (Kininase II)BradykininInactive metabolitesIncreased Bradykinin levels
Role of Bradykinin in Vasodilation and Other Molecular Effects

Bradykinin exerts its vasodilatory effects primarily through the stimulation of specific endothelial B2 receptors. ahajournals.orgoup.com Activation of these receptors triggers the release of several endothelium-derived relaxing factors, including nitric oxide (NO), prostacyclin, and endothelium-derived hyperpolarizing factor (EDHF). ahajournals.orgoup.com These mediators act on vascular smooth muscle cells, promoting relaxation and thus contributing to vasodilation and a reduction in blood pressure. cvpharmacology.comwikipedia.org Experimental evidence suggests that ACE inhibitors enhance the endothelial release of NO and prostacyclin via a bradykinin-mediated mechanism, thereby augmenting endothelium-dependent vasodilation. ahajournals.orgoup.com The increased levels of bradykinin due to ACE inhibition are also thought to be responsible for certain side effects, such as a dry cough, although the precise molecular mechanisms underlying this are complex and involve the production of prostaglandins (B1171923). drugbank.comcvpharmacology.comwikipedia.org

Direct Molecular Interactions

This compound, as a prodrug, undergoes enzymatic conversion to its active metabolite, ramiprilat, which then directly interacts with the ACE enzyme. wikipedia.orgmedicines.org.uknih.govontosight.ai

Binding to Zinc Ion at ACE Active Site

ACE is a zinc metallopeptidase, meaning its enzymatic activity relies on the presence of a zinc ion in its active site. vinmec.comnih.govnih.govderangedphysiology.com Ramiprilat is a dicarboxylate-containing ACE inhibitor, and its inhibitory mechanism involves high-affinity binding to the zinc ion at the ACE active site. wikipedia.orgderangedphysiology.comebi.ac.uk This interaction is crucial for blocking the enzyme's ability to cleave its substrates, angiotensin I and bradykinin. Studies have demonstrated that the binding of ramiprilat to ACE is dependent on the presence of zinc ions. nih.govnih.gov The binding is saturable and can be inhibited by other specific ACE inhibitors. nih.govnih.gov

Enzymatic Hydrolysis to Active Metabolite (Ramiprilat)

This compound is administered as an inactive prodrug and must be converted to its active metabolite, ramiprilat, within the body. wikipedia.orgdrugbank.commedicines.org.uknih.govontosight.ai This conversion primarily occurs through enzymatic hydrolysis of the ethyl ester group of this compound. nih.govontosight.aigoogle.com Carboxylesterase enzymes, predominantly located in the liver, are responsible for catalyzing this hydrolysis reaction. wikipedia.orgontosight.ainih.govmims.commims.com While the liver is the main site of this metabolic activation, conversion can also occur to a lesser extent in the kidneys and other tissues. nih.govontosight.ai Ramiprilat is a more potent inhibitor of ACE than the parent compound this compound. nih.govgoogle.com

Table 1: Conversion of this compound to Ramiprilat

CompoundActivityConversion ProcessPrimary Site of Conversion
This compoundInactiveEnzymatic hydrolysis of esterLiver (primarily)
RamiprilatActiveN/AN/A

Based on information from wikipedia.orgmedicines.org.uknih.govontosight.aigoogle.comnih.govmims.commims.com

Intracellular Signaling Pathways and Tissue-Specific Effects

Beyond its systemic effects on circulating RAAS components, ramiprilat also influences local tissue RAAS and associated intracellular signaling pathways. nih.govslideshare.net

Influence on Local Tissue RAAS Components

The RAAS exists not only as a circulating system but also as local tissue-based systems in various organs, including the heart, kidneys, and blood vessels. slideshare.netnih.gov These local tissue RAAS can generate angiotensin II independently of the circulating system. slideshare.net Inhibition of tissue-bound ACE by ramiprilat is crucial for its full therapeutic effect. medicines.org.uknih.gov By reducing local angiotensin II formation in tissues, ramiprilat can mitigate the detrimental effects of angiotensin II, such as inflammation, fibrosis, oxidative stress, and hypertrophy. nih.goveuropeanreview.orgfrontiersin.org Studies have indicated that inhibiting tissue RAAS can lead to a reduction in tissue remodeling in the heart and kidneys. nih.gov Furthermore, ACE inhibitors may influence the breakdown of other peptides within tissues, such as N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), which is also degraded by ACE. slideshare.net Increased levels of Ac-SDKP due to ACE inhibition may contribute to anti-fibrotic effects. slideshare.net The impact of ramiprilat on tissue-specific RAAS components and associated signaling pathways contributes to its protective effects in various cardiovascular and renal conditions. nih.goveuropeanreview.orgfrontiersin.org

Modulation of Cellular Processes (e.g., Inflammation, Fibrosis, Oxidative Stress)

This compound's inhibitory effect on ACE leads to reduced levels of angiotensin II, which is known to promote inflammation, fibrosis, and oxidative stress through various signaling pathways drugbank.com. Angiotensin II type 1 receptor (AT1R) activation mediates these detrimental effects via pathways including Gq coupling, activation of phospholipases, Ca2+-dependent and MAP kinases, and the Jak/STAT pathway, ultimately contributing to cell growth and extracellular matrix production drugbank.com. AT1R activation also enhances the activity of membrane-bound NADH/NADPH oxidase, a source of reactive oxygen species drugbank.com. By decreasing AT1R activation, this compound mediates renoprotective, antihypertensive, and cardioprotective effects by reducing inflammation and vasoconstriction drugbank.com.

Studies have demonstrated this compound's ability to ameliorate oxidative stress, inflammation, and fibrosis in various experimental models. In alloxan-induced diabetic rats, this compound treatment significantly reduced oxidative stress parameters such as advanced protein oxidative products (APOP), nitric oxide (measured as nitrate), and malondialdehyde (MDA) in both plasma and liver bsmiab.org. It also attenuated elevated liver marker enzymes (ALT, AST, ALP) and prevented the increase in inflammation and fibrosis observed in the liver of these rats bsmiab.org. This suggests this compound alleviates oxidative stress and fibrosis by suppressing ACE activity bsmiab.org.

In an experimental model of rheumatoid arthritis (AIA) in rats, this compound was shown to attenuate inflammation, oxidative stress, and tissue fibrosis in the heart nih.gov. This compound treatment significantly reduced levels of 4-hydroxynonenal (B163490) (HNE), a marker of lipid peroxidation, and AT1R expression in left ventricular tissues nih.gov. It also restored cardiac mitochondrial NADP+-isocitrate dehydrogenase (mNADP-ICDH) activity and redox status nih.gov. These findings suggest this compound may offer a strategy to prevent heart diseases associated with rheumatoid arthritis by mitigating inflammation, oxidative stress, and fibrosis nih.gov.

Furthermore, this compound has been shown to improve oxidative stress-related vascular endothelial dysfunction in type 2 diabetic mice (db/db mice) nih.gov. Treatment with this compound reduced plasma concentrations of 8-isoprostane ([8-isoP]), an indicator of reactive oxygen species (ROS) production, and improved acetylcholine-induced vasodilation nih.gov. This effect appears to be mediated by a reduction in ROS levels nih.gov.

This compound's antifibrotic effects have also been observed in the heart and kidneys. In a renovascular hypertensive rat model, this compound treatment completely inhibited cardiac fibrosis, even at doses that did not lower blood pressure, indicating blood pressure-independent mechanisms ahajournals.org. In a murine model of renal fibrosis, this compound demonstrated a greater antifibrotic and nephroprotective effect compared to an AT1 antagonist, potentially due to its ability to hinder the proinflammatory and profibrotic activation of the angiotensin receptor 2 oup.com.

The modulation of cellular processes by this compound is summarized in the table below:

Cellular ProcessEffect of this compoundSupporting Evidence
InflammationReduced inflammatory markers and cell infiltrationAttenuated inflammation in diabetic rat liver, reduced inflammatory markers in AIA rats bsmiab.orgnih.gov
FibrosisReduced collagen deposition and tissue remodelingPrevented hepatic fibrosis in diabetic rats, inhibited cardiac fibrosis in hypertensive rats, reduced renal fibrosis in murine model bsmiab.orgahajournals.orgoup.com
Oxidative StressDecreased reactive oxygen species and lipid peroxidationReduced APOP, MDA, and HNE levels, improved antioxidant enzyme activity bsmiab.orgnih.govnih.gov

Involvement of Secondary Mediators (e.g., Nitric Oxide, Prostaglandins)

This compound's mechanism of action also involves influencing secondary mediators, particularly nitric oxide (NO) and prostaglandins. ACE is also known as kininase II and is involved in the enzymatic deactivation of bradykinin, a potent vasodilator drugbank.com. By inhibiting ACE, this compound increases bradykinin levels drugbank.compatsnap.com. Elevated bradykinin can stimulate the formation of NO and prostaglandins, contributing to vasodilation and potentially other beneficial effects oup.comcapes.gov.br.

Nitric oxide is a crucial endothelium-derived vasodilator that inhibits cellular growth and migration and works with prostacyclin to exert antiatherogenic and antithrombotic effects oup.com. This compound, by increasing bradykinin, is thought to enhance NO production and bioavailability oup.comoup.com. Studies have shown that this compound treatment can increase endothelial constitutive nitric oxide synthase (eNOS) expression and NO synthesis in arteries ahajournals.org. This increased NO availability may contribute to preserving endothelial function and preventing dysfunction ahajournals.org. This compound has also been shown to sensitize platelets to the disaggregating effects of nitric oxide jacc.org.

Prostaglandins are another group of vasodilatory mediators whose synthesis can be promoted by ACE inhibitors nih.govahajournals.org. Bradykinin is known to stimulate prostaglandin (B15479496) formation capes.gov.br. Research suggests a contribution of prostaglandins to the hypotensive effect of this compound, potentially due to activated prostaglandin synthesis ahajournals.org. Studies investigating the prolonged effects of this compound in hypertensive rats indicated a contribution of endogenous nitric oxide and prostaglandins to its antihypertensive effect ahajournals.org.

While this compound increases both bradykinin and can influence NO and prostaglandins, the specific involvement of these mediators can vary depending on the context and experimental model. For instance, one study on myocardial stunning suggested that the beneficial effect of ramiprilat (the active metabolite of this compound) involved a signal cascade of bradykinin and prostaglandins but not nitric oxide in that specific setting capes.gov.br. However, other research highlights the role of this compound in increasing NO bioavailability and improving endothelial function oup.comoup.com.

The interplay between this compound, bradykinin, nitric oxide, and prostaglandins is complex. Inhibition of ACE leads to increased bradykinin, which in turn can stimulate the production of NO and prostaglandins, contributing to vasodilation and other protective effects.

Secondary MediatorThis compound's InfluenceMechanism
Nitric Oxide (NO)Increased production and bioavailability, platelet sensitizationIncreased bradykinin levels stimulate NO synthesis; potential eNOS upregulation oup.comoup.comahajournals.orgjacc.org
ProstaglandinsIncreased synthesisIncreased bradykinin levels stimulate prostaglandin formation capes.gov.brnih.govahajournals.org

Theoretical Pharmacokinetics and Pharmacodynamics

Absorption and Bioavailability Models

Ramipril (B1678797) is administered orally and is rapidly absorbed from the gastrointestinal tract. medicines.org.ukhres.camims.commims.com Peak plasma concentrations of the parent drug, this compound, are typically reached within one hour after oral administration. medicines.org.ukhres.camims.commims.com

Prodrug Absorption Characteristics

As a prodrug, this compound itself has specific absorption characteristics. The extent of absorption following oral administration is reported to be at least 50-60%. drugbank.commedicines.org.ukhres.camims.commims.commedscape.combibliomed.org Food intake does not significantly influence the extent of this compound absorption, although it may decrease the rate of absorption. drugbank.commedicines.org.ukhres.camedscape.combibliomed.org

Factors Influencing Absolute Bioavailability (e.g., first-pass metabolism)

The absolute bioavailability of this compound and its active metabolite, ramiprilat (B1678798), differs significantly. The absolute bioavailability of this compound has been reported to be around 28% based on oral administration compared to intravenous administration. wikipedia.orgdrugbank.comhres.camims.commims.combibliomed.orgebmconsult.comscilit.comnih.gov This relatively low bioavailability of the parent drug is primarily attributed to intensive first-pass metabolism, which is crucial for its conversion to the active form, ramiprilat. scilit.comresearchgate.nethpra.ie The absolute systemic availability, when considering the area under the curve (AUC) of the active metabolite ramiprilat, has been estimated to be higher, around 28% (relative to intravenous this compound) or 44-45% (relative to intravenous ramiprilat or based on oral administration). drugbank.commedicines.org.ukhres.camims.commims.comebmconsult.comscilit.comnih.govresearchgate.net

Data on this compound and Ramiprilat Bioavailability

CompoundRoute of AdministrationAbsolute Bioavailability (%)Based OnSource
This compoundOral vs. Intravenous28This compound AUC wikipedia.orgdrugbank.comhres.camims.commims.combibliomed.orgebmconsult.comscilit.comnih.gov
RamiprilatOral this compound vs. Intravenous Ramiprilat44-45Ramiprilat AUC drugbank.commedicines.org.ukhres.camims.commims.comebmconsult.comscilit.comnih.gov
RamiprilatOral this compound vs. Intravenous this compound28Ramiprilat AUC researchgate.net

Biotransformation and Metabolic Pathways

This compound undergoes extensive metabolism to its active metabolite, ramiprilat, and several inactive metabolites. hres.camims.commims.comebmconsult.com

Esterase-Mediated Hydrolysis to Ramiprilat

The primary metabolic pathway for this compound is the hydrolysis of its ester group to form the diacid metabolite, ramiprilat. ontosight.ainih.gov This conversion is primarily catalyzed by esterase enzymes. drugbank.comontosight.aimims.commims.comhpra.ienih.gov Ramiprilat is the main active metabolite and is a potent inhibitor of ACE. drugbank.comontosight.aiscilit.commedicines.org.ukmims.commims.comscilit.comhpra.ienih.gov

Formation of Inactive Metabolites (e.g., diketopiperazine forms, glucuronides)

In addition to the formation of ramiprilat, this compound is also metabolized into several inactive compounds. These include the diketopiperazine ester, the diketopiperazine acid, and the glucuronides of both this compound and ramiprilat. drugbank.comscilit.comhres.caebmconsult.comnih.gov

Site of Metabolism (Hepatic vs. Renal Contribution)

The metabolism of this compound to ramiprilat occurs predominantly in the liver, which is considered the main site of activation. drugbank.comontosight.aihres.camims.commims.comscilit.comhpra.ienih.gov However, this biotransformation also occurs to a lesser extent in the kidneys. drugbank.comsrce.hrresearchgate.netnih.gov Hepatic metabolism accounts for approximately 75% of the total this compound metabolism, with about 25% of this hepatic metabolism resulting in the formation of systemic ramiprilat via liver esterase enzymes. drugbank.comnih.govresearchgate.netdrugbank.com Renal metabolism, on the other hand, is reported to convert 100% of the this compound metabolized in the kidneys to systemic ramiprilat. drugbank.comnih.govresearchgate.netdrugbank.com

Data on this compound Metabolism Sites

Site of MetabolismContribution to Total this compound Metabolism (%)Conversion to Systemic Ramiprilat (%)Source
Hepatic7525 drugbank.comnih.govresearchgate.netdrugbank.com
RenalNot specified as a percentage of total, but contributes100 drugbank.comsrce.hrresearchgate.netnih.govresearchgate.netdrugbank.com

Distribution Characteristics

The distribution of this compound and its active metabolite, ramiprilat, throughout the body is influenced by factors such as protein binding and tissue affinity.

Protein Binding Affinity of this compound and Ramiprilat

Both this compound and ramiprilat exhibit significant binding to plasma proteins. The serum protein binding of this compound is approximately 73%, while that of ramiprilat is about 56%. nih.govebmconsult.comdpic.orgmdpi.comdrugs.commims.comscilit.com These binding percentages are reported to be independent of concentration within the range of 0.01 to 10 µg/mL. ebmconsult.comdrugs.com Ramiprilat binds to angiotensin-converting enzyme (ACE) with high affinity, and this binding is saturable. nih.govebmconsult.commims.com.au Studies suggest that this compound may also bind to Site 3 on human serum albumin (HSA). mdpi.comdntb.gov.ua

Here is a table summarizing the protein binding affinities:

CompoundProtein Binding (%)Concentration Range (µg/mL)
This compound~730.01 - 10
Ramiprilat~560.01 - 10

Tissue Distribution Patterns

This compound is rapidly distributed to various tissues after absorption. nih.gov Higher concentrations of the drug have been observed in the liver, kidneys, and lungs compared to blood. nih.gov The distribution of ramiprilat into a large peripheral compartment and subsequent binding to both plasma and tissue ACE contributes to the initial rapid decline in plasma concentrations. ebmconsult.comdrugs.commims.com.aufda.govhres.ca ACE is predominantly found in tissues, with less than 2% of total body ACE present in plasma. researchgate.netsrce.hrnih.gov The ACE enzyme has two independent binding sites with different binding constants. researchgate.netsrce.hr The binding of ramiprilat to ACE in isolated human glomeruli has been shown to be specific and resembles the characteristics of ACE enzyme activity. nih.gov

Elimination Kinetics and Excretion Routes

The elimination of this compound and ramiprilat involves multi-phasic kinetics and occurs through both renal and biliary pathways.

Multi-Phasic Elimination Profiles of Ramiprilat

Plasma concentrations of ramiprilat decline in a triphasic manner. drugbank.comebmconsult.comdpic.orgdrugs.commims.com.aufda.govhres.canih.gov

The initial rapid decline, with a half-life of 2-4 hours, represents the distribution of the drug into a large peripheral compartment and binding to plasma and tissue ACE. ebmconsult.comdpic.orgdrugs.commims.com.aufda.govhres.canih.gov

The apparent elimination phase, with a half-life of 9-18 hours, corresponds to the clearance of free ramiprilat. ebmconsult.comdpic.orgdrugs.commims.com.aufda.govhres.canih.gov

The terminal elimination phase has a prolonged half-life of over 50 hours and is thought to represent the binding and dissociation kinetics of the ramiprilat-ACE complex. drugbank.comebmconsult.comdpic.orgdrugs.commims.com.aufda.govhres.canih.gov This terminal phase does not contribute to drug accumulation. ebmconsult.commims.com.aufda.gov

The half-life of ramiprilat concentrations within the therapeutic range after multiple daily doses of 5-10 mg is typically 13-17 hours. ebmconsult.commims.com.aufda.govhres.ca However, at lower doses like 2.5 mg, the half-life can be considerably prolonged (27-36 hours). drugbank.comhres.ca

Here is a table illustrating the multi-phasic elimination of ramiprilat:

Elimination PhaseHalf-life (hours)Description
Initial Rapid2-4Distribution into peripheral compartment and ACE binding
Apparent9-18Clearance of free ramiprilat
Terminal>50Binding/dissociation kinetics of ramiprilat-ACE complex

Renal vs. Biliary Excretion Mechanisms

Following oral administration of this compound, approximately 60% of the parent drug and its metabolites are eliminated in the urine, and about 40% is found in the feces. drugbank.comebmconsult.comdpic.orgdrugs.comfda.govhres.ca The drug recovered in the feces may include both biliary excretion of metabolites and/or unabsorbed drug. drugbank.comebmconsult.comdrugs.comfda.govhres.ca Less than 2% of the administered dose is recovered in urine as unchanged this compound. ebmconsult.comdrugs.comfda.govhres.ca

Ramiprilat is predominantly excreted by the kidneys through glomerular filtration and tubular secretion. researchgate.netsrce.hr Both this compound and ramiprilat are also partially excreted via the bile. researchgate.netsrce.hr Studies in cholecystectomy patients with T-drains showed that approximately 21% of an administered dose was excreted via urine and 17% through the bile over 25 hours. tandfonline.com The main fractions excreted in urine were diketopiperazine acid and ramiprilat, while in bile, the greatest excretion was of diketopiperazine acid and diketopiperazine. tandfonline.com

Impaired renal function leads to reduced urinary excretion of this compound and its metabolites and significantly influences the clearance of ramiprilat. ebmconsult.comdrugs.comfda.govhres.casrce.hrnih.gov In patients with creatinine (B1669602) clearance less than 40 mL/min/1.73 m², peak and trough levels of ramiprilat are higher, and the total exposure (AUC) is increased. ebmconsult.comdrugs.comfda.govhres.canih.gov

Population Pharmacokinetic Modeling in Animal Studies

Population pharmacokinetic modeling has been utilized to investigate the pharmacokinetics of this compound and ramiprilat, including in animal studies. Physiologically based pharmacokinetic (PBPK) models have been developed to describe the time course of ACE inhibition in plasma and various tissues. researchgate.netnih.govdrugbank.com These models can incorporate factors such as independent ACE binding sites, non-equilibrium time-dependent binding, and intracellular uptake and conversion of this compound in organs like the liver and kidney. researchgate.netnih.gov Animal studies, such as those in rats, have investigated the tissue potencies of this compound and ramiprilat, indicating that variations in tissue activity may depend on the concentration of the ACE inhibitor in each tissue and the ability of tissues like the kidney to convert the prodrug. ahajournals.org Studies in diabetic hypertensive rats have also used this compound to investigate the effects on blood pressure and renal outcomes. ahajournals.org

Pharmacodynamic Inhibition of ACE Activity

The pharmacodynamic effects of this compound are directly linked to the inhibition of ACE activity by ramiprilat. This inhibition is characterized by specific dose-response relationships, a defined time course, and saturable binding kinetics to the enzyme.

Dose-Response Relationships in Enzyme Inhibition

Studies have demonstrated a clear relationship between the dose of this compound administered and the extent of ACE inhibition. Single oral doses of this compound ranging from 2.5 mg to 20 mg have been shown to produce approximately 60%-80% inhibition of plasma ACE activity within 4 hours of administration. ebmconsult.compfizermedicalinformation.comfda.gov This inhibitory effect is sustained, with approximately 40%-60% inhibition remaining after 24 hours. ebmconsult.compfizermedicalinformation.comfda.gov With multiple daily doses of 2.0 mg or more, plasma ACE activity can be reduced by over 90% within 4 hours, and this inhibition is maintained at over 80% after 24 hours. ebmconsult.compfizermedicalinformation.comfda.gov The prolonged and pronounced inhibition observed with multiple doses is thought to be related to the accumulation of ramiprilat and its tight binding to ACE active sites. ebmconsult.compfizermedicalinformation.comfda.gov

Dose of this compound (mg) Approximate ACE Inhibition at 4 hours (%) Approximate ACE Inhibition at 24 hours (%)
Single doses (2.5-20) 60-80 40-60
Multiple doses (≥ 2.0) >90 >80

Time Course of ACE Inhibition

Following oral administration of this compound, the active metabolite ramiprilat reaches peak plasma concentrations within 2-4 hours. fda.govnih.gov The onset of ACE inhibition typically occurs within 1-2 hours, with peak inhibition observed around 3-6 hours after dosing. mims.compharmactuel.com The duration of the ACE inhibitory effect is prolonged, lasting for at least 24 hours, which supports once-daily dosing. mims.compharmactuel.com The decline in plasma ramiprilat concentrations follows a multiphasic pattern, including an initial rapid distribution phase, an apparent elimination phase, and a prolonged terminal elimination phase. ebmconsult.comfda.govnih.gov The prolonged terminal phase, with a half-life exceeding 50 hours, is attributed to the slow dissociation of ramiprilat from its binding sites on ACE. ebmconsult.comfda.govnih.gov

Saturable Binding Kinetics to ACE

Ramiprilat exhibits high affinity binding to the ACE enzyme. srce.hrresearchgate.netdrugbank.com ACE has two independent catalytic sites, often referred to as the N- and C-domains, both of which can be inhibited by ramiprilat, although with potentially different affinities and dissociation constants. ebi.ac.ukresearchgate.netdrugbank.com The binding of ramiprilat to ACE is saturable, meaning there are a finite number of binding sites available on the enzyme. ebmconsult.comsrce.hrnih.gov The prolonged duration of action of ramiprilat is a result of its slow dissociation from these saturated binding sites on ACE, both in plasma and in various tissues. ebmconsult.comfda.govnih.gov This tight and slow-offset binding contributes significantly to the sustained pharmacodynamic effect observed with this compound. ebi.ac.ukscilit.com Studies have investigated the binding kinetics, demonstrating saturable binding with specific dissociation constants (KD) in the nanomolar range. ebi.ac.uknih.gov The binding kinetics can be influenced by factors such as chloride concentration. nih.gov

Structure Activity Relationships Sar of Ramipril and Its Analogues

Essential Structural Features for ACE Inhibition

Effective ACE inhibition by ramiprilat (B1678798) relies on several key structural components that facilitate binding to the enzyme's active site.

Carboxylic Acid Group in N-Ring

A crucial feature for the activity of dicarboxylate ACE inhibitors like ramiprilat is the presence of a carboxylic acid group in the N-ring (specifically, the cyclopentapyrrole ring system in ramiprilat). scholarsresearchlibrary.com This carboxyl group is essential to mimic the C-terminal carboxylate of ACE substrates, enabling proper binding and interaction within the enzyme's active site. scholarsresearchlibrary.com

Hydrophobic Ring Structures

Hydrophobic interactions play a significant role in the binding of ACE inhibitors to the enzyme. Large hydrophobic heterocyclic rings, such as the cyclopentapyrrole ring system in ramiprilat and the phenylbutyl group, contribute to increased potency and influence pharmacokinetic properties. scholarsresearchlibrary.com These hydrophobic moieties likely interact with hydrophobic pockets within the ACE active site, enhancing binding affinity and stability of the enzyme-inhibitor complex. nih.govscbt.com Compared to enalapril (B1671234), ramipril (B1678797) possesses an additional cyclopentane (B165970) ring, which is suggested to contribute to better affinity for the ACE-C domain through additional hydrophobic interactions. nih.govresearchgate.net

Zinc-Binding Groups (e.g., Carboxyl, Phosphinic Acid)

ACE is a zinc metallopeptidase, meaning a zinc ion is present in its active site and is crucial for its catalytic activity. derangedphysiology.comnih.gov ACE inhibitors bind to this zinc ion, disrupting the enzyme's function. derangedphysiology.comnih.gov In the case of ramiprilat, the dicarboxylate group interacts with the divalent zinc ion at the active site of ACE. wikipedia.orgscholarsresearchlibrary.comderangedphysiology.com This interaction is a primary determinant of inhibitory potency. scholarsresearchlibrary.com Other classes of ACE inhibitors utilize different zinc-binding groups, such as sulfhydryl groups (e.g., captopril) or phosphinic acid groups (e.g., fosinopril). scholarsresearchlibrary.comfrontiersin.orgderangedphysiology.com Studies have shown that the sulfhydryl group can exhibit strong binding to zinc, while carboxylate and phosphinic acid compounds often have a side chain that mimics phenylalanine to compensate for the lack of a sulfhydryl group. scholarsresearchlibrary.com The binding of ramiprilat to isolated human glomeruli, which contain ACE, was completely prevented by the addition of a zinc-chelating agent, confirming the importance of the zinc interaction. nih.gov

Conformational Requirements for ACE Inhibitor Activity

The conformational flexibility of ACE inhibitors and their ability to adopt specific low-energy conformations are important for effective binding to the ACE active site. nih.gov While ACE inhibitors are often flexible molecules, research suggests that there may be common low-energy conformations shared among structurally diverse inhibitors that are crucial for ACE inhibition. nih.gov The binding of an inhibitor to ACE can induce conformational changes in the enzyme itself, potentially affecting the accessibility and conformation of the active site. nih.govplos.org Ramiprilat exists in cis and trans conformational isomers around the amide bond, with the trans isomer being reported as more inhibitory. ebi.ac.uk Modeling studies of ACE-inhibitor complexes have indicated that different inhibitors can induce varying degrees of structural flexibility and conformational rearrangement in the ACE enzyme. plos.org

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives aim to explore modifications that could lead to improved potency, pharmacokinetic properties, or selectivity. This often involves altering the key structural features known to interact with the ACE active site.

Phosphonate (B1237965) Analogues of this compound

Phosphonate analogues represent a class of compounds where a phosphonate group replaces the carboxylate zinc-binding group found in dicarboxylate inhibitors like ramiprilat. scholarsresearchlibrary.comnih.govnih.gov These analogues have been synthesized and evaluated for their ACE inhibitory activity. nih.govresearchgate.net The phosphonate moiety can serve as an isosteric replacement for carboxylate groups and is known to interact strongly with the active site zinc atom. nih.govacs.org Studies on phosphonate analogues related to this compound have shown promising ACE inhibitory activity. nih.govresearchgate.net The phosphonyl substitution has been found to be a critical determinant of activity, potentially leading to a significant increase in ACE inhibition compared to carboxyl analogues. nih.gov This enhanced activity may stem from a stronger ionic interaction of the phosphonate anion with the enzyme, including direct interaction with the Zn2+ ion. nih.gov Furthermore, phosphonyl substitution may also influence the conformational flexibility of the molecule, potentially favoring a more optimal binding conformation. nih.gov

Structure-Activity Relationships of this compound

This compound, a widely used antihypertensive agent, belongs to the class of angiotensin-converting enzyme (ACE) inhibitors. It functions as a prodrug, undergoing hydrolysis in the liver by esterases to its active metabolite, ramiprilat. nih.govwikipedia.orgmims.comdrugbank.com The therapeutic effect of this compound is primarily mediated by ramiprilat's potent inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS) responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II. nih.govwikipedia.orgmims.comdrugbank.com ACE inhibitors like ramiprilat exert their action by binding to the active site of ACE, a zinc metallopeptidase. drugbank.comebi.ac.ukscholarsresearchlibrary.com The structure-activity relationship (SAR) of this compound and its analogues is crucial for understanding their inhibitory potency and selectivity.

Structural Modifications and Their Impact on Potency and Selectivity

Ramiprilat, the active form of this compound, is a dicarboxylate-containing ACE inhibitor. scholarsresearchlibrary.com The inhibitory mechanism involves the interaction of specific functional groups within the molecule with the active site of the ACE enzyme. A key interaction is the coordination of a carboxylate group with the zinc(II) ion located at the enzyme's active site. wikipedia.orgebi.ac.ukscholarsresearchlibrary.com This interaction mimics the transition state of the natural substrate's hydrolysis. scholarsresearchlibrary.com

General SAR principles for ACE inhibitors highlight several important structural features:

A carboxylic acid group is essential to mimic the C-terminal carboxylate of ACE substrates and interact with a positive amino group in the active site. scholarsresearchlibrary.comslideshare.net

Large hydrophobic heterocyclic rings, such as the bicyclic system present in ramiprilat, can increase potency and influence pharmacokinetic properties. scholarsresearchlibrary.com

The group that binds to the active site zinc ion significantly impacts activity. Ramiprilat utilizes a carboxylate group for this interaction. ebi.ac.ukscholarsresearchlibrary.com

The presence of specific side chains at different positions (P1, P1', P2') relative to the scissile peptide bond mimic the amino acid residues of the substrate and contribute to binding affinity and selectivity. For ACE inhibitors, a side chain mimicking phenylalanine is often present. scholarsresearchlibrary.com Ramiprilat contains a phenylbutyl group.

The esterification of the carboxylate group, as seen in this compound (the prodrug form), is a structural modification that enhances oral bioavailability. scholarsresearchlibrary.com Once absorbed, this ester is hydrolyzed in vivo to reveal the active carboxylate, forming ramiprilat. nih.govwikipedia.orgmims.comdrugbank.com

Ramiprilat exists in cis and trans conformational isomers around the amide bond, with the trans isomer demonstrating greater inhibitory activity. ebi.ac.uk

Specific structural features of this compound contribute to its interaction with the ACE enzyme. Compared to some other ACE inhibitors, this compound has been shown to have a better affinity for the ACE-C domain. frontiersin.org This is potentially attributed to additional hydrophobic interactions involving its P1' and P2' groups and the unique bicyclic ring structure (cyclopentapyrrole) interacting with specific residues in the ACE active site, such as Val379 and Val380 in the S1' and S2' subsites. frontiersin.org

Comparative SAR with Other ACE Inhibitors (e.g., Enalapril, Trandolapril)

ACE inhibitors are broadly classified based on their zinc-binding group. This compound, enalapril, and trandolapril (B549266) belong to the dicarboxylate-containing group. scholarsresearchlibrary.com While sharing this common feature, structural differences in other parts of the molecule lead to variations in their SAR profiles, impacting potency, pharmacokinetics, and potentially selectivity towards the ACE N and C domains.

Comparison of this compound and Enalapril:

Both this compound and enalapril are prodrugs that are hydrolyzed to their active dicarboxylate forms, ramiprilat and enalaprilat, respectively. nih.govwikipedia.orgmims.comdrugbank.commims.comwikipedia.orgnih.gov A key structural difference lies in the bicyclic ring system. Enalaprilat contains a proline-derived pyrrolidine (B122466) ring wikipedia.orgnih.gov, whereas ramiprilat incorporates a cyclopentapyrrole ring system, which is a 2-azabicyclo[3.3.0]octane-3-carboxylic acid moiety nih.govwikipedia.orgebi.ac.uk.

This structural variation in the bicyclic system contributes to differences in their interaction with the ACE enzyme. Research suggests that this compound has a better affinity for the ACE-C domain compared to enalapril, possibly due to the additional hydrophobic interactions provided by the cyclopentapyrrole ring with residues in the ACE active site. frontiersin.org While both effectively lower blood pressure nih.govdrugs.com, studies comparing their efficacy in specific conditions like heart failure have shown some differences in outcomes, such as this compound being associated with lower all-cause mortality compared to lisinopril (B193118) (an analogue of enalaprilat) nih.gov.

Comparison of this compound and Trandolapril:

While both effectively reduce blood pressure nih.gov, comparative studies on their precise binding modes and the impact of the bicyclic ring differences on ACE domain selectivity are areas of ongoing research. Clinical comparisons have indicated that trandolapril may rank higher in reducing systolic and diastolic blood pressure in some contexts compared to other ACE inhibitors like enalapril and lisinopril nih.gov.

Advanced Analytical Methodologies for Ramipril Research

Chromatographic Techniques

Chromatographic methods are fundamental in ramipril (B1678797) research due to their ability to separate and quantify this compound from impurities, degradation products, and biological matrix components.

HPLC is widely used for the determination of this compound content and the assessment of its purity in bulk drug and pharmaceutical dosage forms. Various reversed-phase HPLC methods have been developed and validated for this purpose.

One developed green HPLC method for determining this compound in tablets utilized an isocratic mobile phase of 0.2 g/L sodium hexanesulfonate (pH 2.7) and acetonitrile (B52724) (50:50 v/v) on an Acclaim 120 C18 column (250 × 4.6 mm, 5 µm) with a flow rate of 1.0 mL/min and UV detection. The retention time for this compound was approximately 4.15 min. This method was also applied for the quantitative determination of this compound in dissolution tests under the same chromatographic conditions. mdpi.com Another RP-HPLC method for simultaneous determination of this compound and amlodipine (B1666008) besylate in capsules used a Hypersil BDS C8 column (150 × 4.6 mm, 5 μm) with a mobile phase of buffer:acetonitrile (70:30) and UV detection at 210 nm. The retention time for this compound was 5.9 min. jocpr.com

HPLC methods are also crucial for determining this compound impurities. A green HPLC method for impurity determination in tablets employed a gradient mobile phase of 0.2 g/L sodium hexanesulfonate (pH 2.7) and acetonitrile on an Inertsil ODS-3 column (150 × 4.6 mm, 3 µm) with a flow rate of 1.5 mL/min. This method could separate this compound from its specified impurities (A, B, C, and D) and tablet excipients. mdpi.com

Research findings demonstrate the effectiveness of HPLC for this compound analysis:

Method TypeColumnMobile PhaseDetection Wavelength (nm)Flow Rate (mL/min)Retention Time (min)Linearity RangeRef.
Quantitative HPLCAcclaim 120 C18 (250x4.6 mm, 5 µm)0.2 g/L sodium hexanesulfonate (pH 2.7):Acetonitrile (50:50 v/v)UV1.04.15Not specified in snippet mdpi.com
Impurity HPLCInertsil ODS-3 (150x4.6 mm, 3 µm)Gradient: 0.2 g/L sodium hexanesulfonate (pH 2.7):AcetonitrileUV1.5~25 (total run time)Impurity A: 0.29–6.84 μg/mL mdpi.com
RP-HPLC (this compound & Amlodipine)Hypersil BDS C8 (150 × 4.6 mm, 5 μm)Buffer:Acetonitrile (70:30)2101.25.9 (this compound)15-35 μg/mL (this compound) jocpr.com
RP-HPLC (this compound & Candesartan)Phenomenex C18 (250 mm×4.6 mm, 5 μm)Acetonitrile:water (0.5% TEA, pH 4.5 adjusted with 10% orthophosphoric acid) (85:15 v/v)2201.03.607 (this compound)5–10 μg/ml and 0.5–0.9 μg/ml innpharmacotherapy.com
RP-HPLC (Stability Indicating)Not specifiedAcetonitrile: Buffer solution (70:30)2250.82.287100-500 μg/mL innovareacademics.in

LC-MS/MS is a powerful technique for the analysis and quantification of this compound and its active metabolite, ramiprilat (B1678798), particularly in complex biological matrices like human plasma or serum. This technique offers high sensitivity and selectivity.

Several LC-MS/MS methods have been developed for the simultaneous estimation of this compound and ramiprilat in human plasma. One method utilized liquid-liquid extraction and detected this compound in positive electrospray ionization (ESI) mode with a multiple reaction monitoring (MRM) transition of m/z 417.2→234.1. Carbamazepine was used as an internal standard. nih.gov Another LC-MS/MS method for this compound and ramiprilat in human plasma used solid-phase extraction and detected the compounds by ESI-LC-MS/MS. The lower limit of quantification (LLOQ) was found to be 0.1 ng/mL for both this compound and ramiprilat. jddtonline.info An ultra-performance liquid chromatography–tandem mass spectrometric (UPLC-MS) method for this compound in human plasma achieved a lower limit of quantification of 0.05 ng/mL. ajol.info

LC-MS/MS is also used in research to identify and characterize this compound impurities and degradation products. researchgate.netnih.gov

Key parameters and findings from LC-MS/MS studies include:

AnalytesMatrixExtraction MethodInternal StandardIonization ModeMRM Transitions (m/z)ColumnMobile PhaseLinearity RangeLLOQ (ng/mL)Ref.
This compound, RamiprilatPlasmaLiquid Chromatography-tandem mass spectrometryEnalapril (B1671234), EnalaprilatPositiveNot specified in snippetChromolith speed rod RP 18e gold (50×4.6)Acetonitrile, methanol (B129727), 0.2 % trifluoro acetic acid1.09-108.71 (this compound), 1.08-107.56 (Ramiprilat)1.09 (this compound), 1.08 (Ramiprilat) ijpsonline.comijpsonline.com
This compound, HCTZHuman plasmaLiquid-liquid extractionCarbamazepineESI positive (RAM), ESI negative (HCTZ)417.2→234.1 (RAM), 296.1→205.0 (HCTZ)Enable C18 G (150 mm × 4.6 mm, 5 μm)Methanol:0.1% formic acid in water (85:15)2-170 (RAM), 8-680 (HCTZ)Not specified nih.gov
This compoundHuman plasmaLiquid-liquid extractionAtorvastatinNot specifiedNot specified in snippetC18 columnMethanol: 0.1 % HCOOH (4: 1, v/v)0.05-10000.05 ajol.info
This compound, RamiprilatHuman plasmaSolid-phase extractionEnalaprilESINot specified in snippetAquasil C18, 100mm×2.1mm, 5µAcetonitrile-deionsed water (65:35) + 1.0mLL⁻¹ ammonium (B1175870) trifluoroacetateNot specified in snippet0.1 (Both) jddtonline.info
This compound, RamiprilatHuman serumNot specifiedEnalaprilESI positive417.3→234.3 (RAM), 389.3→206.2 (Ramiprilat)Waters Atlantis C18 (2.1 mm x 100 mm, 3 µm)0.1% formic acid-methanol (25:75, v/v)0.10-100 (RAM), 0.25-100 (Ramiprilat)0.10 (RAM), 0.25 (Ramiprilat) researchgate.netnih.gov
This compound, Glimepiride, MetforminHuman plasmaLiquid-liquid extractionAtorvastatinNot specifiedNot specified in snippetWaters AcquityTM UPLC BEH shield RP-C18Methanol: water containing 0.1% formic acid (90: 10%, v/v)0.1-1000 (RAM, GLM), 250-2000 (MET)0.1 (RAM, GLM), 250 (MET) japsonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Content Determination

Spectroscopic Methods

Spectroscopic techniques provide valuable information regarding the quantification and characterization of this compound.

UV spectrophotometry is a simple and cost-effective method for the quantitative determination of this compound in bulk and pharmaceutical formulations. This compound exhibits a maximum absorbance around 209-210 nm. researchgate.netglobalresearchonline.netresearchgate.netajol.info

UV spectrophotometric methods have been developed and validated for the estimation of this compound using techniques like the absorption maximum method and the area under the curve method. researchgate.net These methods have demonstrated linearity over specific concentration ranges and have been applied for the analysis of this compound in tablet formulations. researchgate.netajol.info UV spectrophotometry can also be used for the simultaneous estimation of this compound with other drugs in combined dosage forms. researchgate.netrjptonline.org

Examples of UV spectrophotometric methods for this compound:

Method TypeWavelength(s) (nm)Linearity Range (μg/mL)SolventRef.
Absorption Maximum2100.1-3.5Not specified researchgate.net
Area under Curve202-237.50.1-3.5Not specified researchgate.net
Absorbance Correction (this compound & HCTZ)209 (RAM), 270 (HCTZ)0.1-0.5 (RAM), 0.25-1.25 (HCTZ)Ethanol researchgate.net
UV Spectrophotometry2101-38Aqueous methanol (5 %) ajol.info
UV-Vis Spectrophotometry (this compound & Olmesartan)Not specifiedNot specified in snippetNot specified rjptonline.org

Other spectroscopic techniques, such as Raman spectroscopy, are employed in this compound research, particularly for solid-state characterization and process monitoring. Raman spectroscopy has been utilized to monitor the stability of this compound and detect its degradation product, this compound-diketopiperazine (RMP-DKP), during hot-melt extrusion processes. researchgate.netnih.govpharmjournal.ruresearcher.liferesearchgate.net Inline Raman spectroscopy has been explored as a Process Analytical Technology (PAT) tool for real-time monitoring of this compound content and degradation during continuous manufacturing. researchgate.netnih.govresearchgate.net

UV Spectrophotometry for Quantification

Method Validation in Research Contexts

Analytical method validation is a critical step in this compound research to ensure that the methods are suitable for their intended purpose. Validation is typically performed according to guidelines from regulatory bodies such as the International Conference on Harmonisation (ICH). mdpi.cominnpharmacotherapy.comresearchgate.netglobalresearchonline.netresearchgate.netajol.inforesearchgate.net

Key validation parameters evaluated include:

Specificity: Demonstrating that the method can accurately measure the analyte in the presence of other components like impurities, degradation products, or matrix components. mdpi.comresearchgate.netajol.inforesearchgate.net

Linearity: Establishing a proportional relationship between the analyte concentration and the method's response over a defined range. mdpi.cominnpharmacotherapy.cominnovareacademics.innih.govjddtonline.infoajol.inforesearchgate.netnih.govjapsonline.comresearchgate.netglobalresearchonline.netresearchgate.netajol.inforjptonline.orgresearchgate.netijpar.com

Accuracy: Assessing the closeness of the measured values to the true concentration. mdpi.comnih.govjddtonline.infoajol.inforesearchgate.netjapsonline.comresearchgate.netglobalresearchonline.netresearchgate.netajol.inforjptonline.orgresearchgate.netijpar.com

Precision: Evaluating the reproducibility of the results under the same (repeatability) and different (intermediate precision) conditions. mdpi.comnih.govjddtonline.inforesearchgate.netjapsonline.comresearchgate.netglobalresearchonline.netresearchgate.netrjptonline.orgresearchgate.netijpar.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be detected (LOD) and reliably quantified (LOQ). mdpi.comjddtonline.inforesearchgate.netnih.govjapsonline.comglobalresearchonline.netresearchgate.netrjptonline.orgresearchgate.netijpar.comresearchgate.net

Robustness: Evaluating the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netijpar.com

Stability: Assessing the stability of the analyte in the sample matrix and standard solutions over time and under different storage conditions. nih.govajol.infoajol.infoijpsonline.com

Matrix Effect: Evaluating the influence of the sample matrix on the ionization and detection of the analyte in LC-MS/MS methods. nih.govijpsonline.comjapsonline.com

Validation studies for this compound analytical methods have reported satisfactory results for these parameters, confirming the reliability of the developed methods for their intended research applications. mdpi.cominnpharmacotherapy.cominnovareacademics.innih.govjddtonline.infoajol.infoijpsonline.comijpsonline.comresearchgate.netjapsonline.comresearchgate.netglobalresearchonline.netresearchgate.netajol.inforjptonline.orgresearchgate.netijpar.comresearchgate.netijpsonline.comiajpr.com

Linearity, Accuracy, and Precision Assessment

The assessment of linearity, accuracy, and precision is fundamental to validating any analytical method used for this compound analysis. Linearity establishes the method's ability to elicit test results that are directly proportional to the concentration of the analyte within a defined range. Accuracy measures the closeness of test results obtained by the method to the true value. Precision assesses the agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

Numerous studies detail the validation of analytical methods for this compound, demonstrating these parameters. For instance, a developed HPLC method for this compound and candesartan (B1668252) cilexetil in a synthetic mixture showed linearity with correlation coefficients (r) of 0.9956 and 0.9974 for this compound in the range of 0.5–0.9 μg/ml and 5–10 μg/ml, respectively. innpharmacotherapy.com Another HPLC method for this compound in pharmaceutical preparations reported linearity over a concentration range of 0.25-7.5 µg mL⁻¹ with intra- and inter-day precision values less than 4.95% and accuracy better than 4.00%. globalresearchonline.net The mean recovery for this method was found to be 99.7% for pharmaceutical preparations. globalresearchonline.net

A spectrophotometric method for this compound in solid dosage forms demonstrated linearity in the range of 1–38 µg/ml with a regression coefficient (R²) of 0.9942. bioline.org.br This method showed a recovery accuracy of 101.55% and precision with a Relative Standard Deviation (RSD) less than 2.00%. bioline.org.br Intra- and inter-day precision data for this spectrophotometric method also indicated good precision with RSD values less than 7%, which is within the allowable limit of ≤ 15%. bioline.org.br

In the validation of an RP-HPLC method for this compound and amlodipine in tablets, linearity for this compound was investigated in the range of 0.01–0.25 mg/mL with an r² of 0.9998. nih.gov Recovery studies for this compound using an HPLC technique, involving spiking at 80% and 120% of the middle concentration, showed drug recovery of 98.5% with an RSD value less than 2%. manipal.edu

The results from these validation studies consistently demonstrate that various analytical methods for this compound meet the acceptance criteria for linearity, accuracy, and precision as per guidelines like ICH. innpharmacotherapy.comglobalresearchonline.netbioline.org.brijpsonline.com

Here is a summary of linearity, accuracy, and precision data for this compound from selected studies:

Analytical MethodLinearity Range (µg/ml)Correlation Coefficient (r or R²)Accuracy (% Recovery)Precision (% RSD)Source
HPLC (Method 1)0.5–0.9, 5–100.9956, 0.9974, 0.9976, 0.999498.12–101.86< 2 (Intraday/Intermediate) innpharmacotherapy.com
Spectrophotometry1–380.9942101.55< 2.00, < 7 (Intra/Inter-day) bioline.org.br
HPLC (Method 2)0.25–7.5> 0.9999.7< 4.95 (Intra/Inter-day) globalresearchonline.net
LC-MS/MS1.09 ng/ml - 108.71 ng/mlLinear (weighted least square)93.67–106.61 (Within Batch), 94.10–104.30 (Between Batch)0.44–1.17 (Within Batch), 2.70–7.37 (Between Batch) ijpsonline.com
RP-HPLC10–300.99998.5< 2 manipal.edu
RP-HPLC (with Amlodipine)10–250 µg/mL (0.01-0.25 mg/mL)0.9998Not specified in snippet≤ 3.5 (for LOD/LOQ determination) nih.gov
HPTLC (with Valsartan)0.4–2.0 µ g/spot Linear98.93 - 99.73Not specified in snippet iajpr.com

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical sensitivity parameters in analytical method validation. LOD is the lowest analyte concentration that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. LOQ is the lowest analyte concentration that can be quantitatively determined with acceptable accuracy and precision.

For this compound analysis using various methods, different LOD and LOQ values have been reported. An HPLC method for this compound in pharmaceutical preparations determined LOD and LOQ values of 0.10 µg mL⁻¹ and 0.25 µg mL⁻¹, respectively. globalresearchonline.net In another RP-HPLC method, the LOD and LOQ for this compound were found to be 0.082 µg and 0.25 µg, respectively. manipal.edu

For an RP-HPLC method developed for the simultaneous determination of this compound and amlodipine, the LOD for this compound was 0.06 µg/mL and the LOQ was 0.2 µg/mL. nih.gov A HPTLC method for this compound and valsartan (B143634) reported an LOD of 200 ng/spot and an LOQ of 640 ng/spot for this compound. iajpr.com

In bioanalytical method development using LC-MS/MS for this compound and its metabolite ramiprilat, the LOQ was 1.09 ng/ml for this compound. ijpsonline.com These values highlight the sensitivity achievable with different analytical techniques for the determination of this compound.

Here is a summary of LOD and LOQ data for this compound from selected studies:

Analytical MethodLOD (µg/ml or ng/ml or ng/spot)LOQ (µg/ml or ng/ml or ng/spot)Source
HPLC0.10 µg/mL0.25 µg/mL globalresearchonline.net
RP-HPLC0.082 µg0.25 µg manipal.edu
RP-HPLC (with Amlodipine)0.06 µg/mL0.2 µg/mL nih.gov
HPTLC (with Valsartan)200 ng/spot640 ng/spot iajpr.com
LC-MS/MS (in human plasma)Not specified in snippet1.09 ng/ml ijpsonline.com

Green Analytical Chemistry Principles in this compound Analysis

Green Analytical Chemistry (GAC) focuses on developing analytical procedures that minimize environmental impact and reduce risks to human health. acs.orgmdpi.com This involves strategies such as reducing solvent consumption, using less hazardous reagents, minimizing waste generation, and improving energy efficiency. mdpi.comresearchgate.net

While specific detailed studies focusing solely on the application of comprehensive GAC principles specifically for routine this compound analysis were not extensively found in the provided snippets, the principles of green chemistry are increasingly being integrated into analytical method development, including for pharmaceutical compounds. researchgate.netdntb.gov.ua The selection of spectrophotometry, for instance, can align with GAC principles due to its potential for reduced solvent usage compared to some chromatographic methods. dntb.gov.ua

Researchers are exploring environmentally friendly approaches for pharmaceutical analysis, which includes considering green solvents and alternative extraction methods. researchgate.net The adoption of techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) can also contribute to greener analysis by reducing solvent consumption and waste. researchgate.net The concept of Analytical Quality by Design (AQbD) is also being integrated with GAC principles to develop more sustainable and robust analytical methods. dntb.gov.ua

Although direct examples of this compound analysis explicitly framed within a comprehensive GAC study were limited in the search results, the broader movement towards greener analytical practices in pharmaceutical analysis suggests that future research in this compound analysis will likely incorporate these principles to minimize environmental footprint and enhance sustainability.

Preclinical and Experimental Investigations of Ramipril Beyond Raas Blockade

Cardioprotective Mechanisms in Experimental Models

Experimental research has demonstrated ramipril's ability to protect the myocardium through various mechanisms.

Myocardial Protection Against Oxidative Stress and Free Radical Injury in Animal Hearts

Studies in animal models of myocardial injury, such as ischemia-reperfusion, have shown that This compound (B1678797) can mitigate damage caused by oxidative stress and free radicals. Ischemic reperfusion injury is associated with increased oxidative damage, evidenced by an increase in myocardial thiobarbituric acid reactive substances (TBARS) and depletion of endogenous antioxidants like superoxide (B77818) dismutase (SOD) and catalase. medcraveonline.commedcraveonline.com this compound treatment has been observed to decrease myocardial TBARS levels and increase the activity of myocardial SOD and catalase in experimental settings. medcraveonline.commedcraveonline.com Furthermore, this compound has been shown to induce delayed myocardial protection against free radical injuries in isolated rat hearts. This protective effect appears to involve the bradykinin (B550075) B2 receptor-nitric oxide (NO) pathway and requires protein synthesis. nih.gov

Anti-fibrotic Effects in Cardiac Tissues (e.g., Collagen Synthesis Modulation)

Cardiac fibrosis, characterized by excessive collagen deposition, contributes to myocardial stiffness and dysfunction. Experimental studies have investigated this compound's impact on this process. In a rat model of rheumatoid arthritis, this compound administration significantly reduced collagen deposition in left ventricular tissues. nih.gov ACE inhibitors, including this compound, have been shown to prevent cardiac fibrosis in hypertensive animal models. uq.edu.au This anti-fibrotic action may involve the inhibition of fibroblast proliferation and collagen synthesis. uq.edu.auahajournals.org Studies suggest that the antifibrotic effect of ACE inhibitors might be mediated, in part, by the inhibition of the hydrolysis of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a peptide that can suppress fibroblast proliferation and inhibit collagen synthesis. uq.edu.auahajournals.org In angiotensin II-induced hypertensive rats, this compound increased plasma Ac-SDKP, which was associated with reduced cardiac inflammatory cell infiltration, interstitial cell proliferation, TGF-β expression, Smad2 activation, and collagen deposition. ahajournals.org

Renal Protective Mechanisms in Experimental Nephropathies

This compound has demonstrated significant renal protective effects in various experimental models of nephropathy, often beyond its effects on blood pressure. nih.govoup.com Chronic nephropathies in experimental animals share common pathogenic mechanisms contributing to disease progression. nih.gov this compound treatment has been shown to reduce urinary protein excretion in diabetic hypertensive rats, particularly when accompanied by a reduction in blood pressure. ahajournals.org However, studies also suggest that this compound can improve animal survival independently of blood pressure reduction in models of renal failure. ahajournals.org In a rat model of diabetic nephropathy, this compound was found to alleviate the accumulation of renal mesangial matrix, potentially by inhibiting insulin-like growth factor-1 (IGF-1). scielo.br this compound treatment improved various renal parameters and showed a significant negative correlation between IGF-1 and matrix metalloproteinase-2 (MMP-2), while exhibiting positive correlations with total urinary protein, fibronectin, and collagen IV. scielo.br ACE inhibitors are thought to exert renal protective effects by influencing glomerular hemodynamics, specifically by lowering efferent more than afferent arteriolar tone, which helps normalize glomerular pressure in experimental models. oup.com

Vascular Remodeling and Endothelial Function Studies in Animal Models

Experimental studies in animal models of hypertension and vascular injury have investigated the effects of this compound on vascular remodeling and endothelial function. Angiotensin II plays a significant role in driving cell growth and replication in the cardiovascular system, contributing to vascular hypertrophy and hyperplasia. jacc.org ACE inhibitors can prevent or reverse vascular hypertrophy in animal models of hypertension. jacc.org this compound has been shown to improve endothelial function in experimental settings. uq.edu.au The beneficial effects of ACE inhibition on vascular remodeling and endothelial function in animal models may be partly attributed to the bradykinin/endothelial NO synthase pathway and/or the oxidative stress/NAD(P)H pathway. ahajournals.org Studies in spontaneously hypertensive rats (SHR) have shown that treatment with ACE inhibitors can lead to the regression of altered small artery structure and improved endothelium-dependent relaxation. tandfonline.com

Potential in Mitigation of Radiation-Induced Organ Injury (Non-Clinical Studies)

Non-clinical studies have explored the potential of this compound to mitigate radiation-induced organ injury. ACE inhibitors, including this compound, have shown promise in mitigating radiation tolerance in late-reacting organs like the kidney and lung in animal models after photon irradiation. oup.combioone.org this compound, being lipophilic, can cross the blood-brain barrier, which is relevant for mitigating central nervous system radiation injury. oup.com Studies in rats have demonstrated that this compound administration can reduce the incidence and prolong the latency time of radiation-induced myelopathy after both photon and carbon ion irradiation. oup.com this compound has also been shown to mitigate radiation-induced impairment of neurogenesis in the rat dentate gyrus following whole brain irradiation, although the effect was dependent on the radiation dose. nih.gov Furthermore, this compound has been reported to reduce VEGF expression, which correlated with improved outcomes in irradiated rats. ahievran.edu.tr

Effects on Metabolism and Other Systems in Experimental Settings (e.g., Uric Acid Metabolism)

Experimental studies have also investigated this compound's effects on metabolism and other systems. While the primary focus is often on cardiovascular and renal effects, some research has touched upon metabolic parameters. For instance, a study in rats found that this compound treatment resulted in the reduction of certain acylcarnitines. mdpi.com Regarding uric acid metabolism, while this compound's direct effects on uric acid levels are not as extensively studied as its primary actions, the RAAS and uric acid pathways are interconnected. Elevated uric acid has been linked to hypertension and renal disease in experimental models, and the RAAS is involved in these processes. ahajournals.orgahajournals.org ACE inhibitors' beneficial effects in these conditions might indirectly influence uric acid-related pathways, although specific experimental data on this compound's direct modulation of uric acid metabolism beyond RAAS inhibition is less prominent in the search results.

Assessment of Mutagenicity and Carcinogenicity in Non-Clinical Models

Non-clinical studies have been conducted to assess the mutagenic and carcinogenic potential of this compound. These investigations are crucial in determining the safety profile of a pharmaceutical compound prior to its widespread use in humans. Regulatory guidelines, such as those from the ICH, provide frameworks for such assessments, including genotoxicity testing and the evaluation of potential carcinogenic risk from impurities mdpi.comeuropa.eu.

Mutagenicity Studies

Extensive mutagenicity testing using various test systems has indicated that this compound does not possess mutagenic or genotoxic properties bauschhealth.ca. Studies have included standard assays to evaluate the potential for gene mutations and chromosomal damage.

Specifically, no mutagenic activity was detected in the Ames test using bacteria. This test assesses the ability of a substance to cause point mutations in the DNA of specific bacterial strains pfizermedicalinformation.comnih.gov. This compound also yielded negative results in the micronucleus test in mice, which evaluates for chromosomal damage or loss pfizermedicalinformation.com. Further in vitro assessments, such as unscheduled DNA synthesis in a human cell line and a forward gene-mutation assay in a Chinese hamster ovary cell line, also showed no mutagenic activity pfizermedicalinformation.com. Several metabolites and degradation products of this compound were also found to be negative in the Ames test pfizermedicalinformation.com.

However, research into potential impurities and degradation products of this compound has also been conducted. One such degradation product, a diketopiperazine derivative (DKP), formed under conditions like dry air, has been investigated for its potential toxicity mdpi.comresearchgate.netresearchgate.net. In silico predictions for DKP suggested potential carcinogenicity and genotoxicity, though with moderate reliability, and predicted it to be non-mutagenic with strong reliability mdpi.comresearchgate.net. In vitro assessments of pure DKP did not show mutagenic activity mdpi.com. However, its nitrosation product induced base substitutions mutations in Salmonella typhimurium strain TA100 following metabolic activation in an in vitro mutagenicity assessment, confirming the mutagenicity of the nitroso-metabolite mdpi.com.

Recent studies have also evaluated the genotoxic potential of N-nitroso this compound, a nitrosamine (B1359907) impurity. In vivo studies in mice, including the liver comet assay and Big Blue® mutation and duplex sequencing assays, indicated that N-nitroso this compound was non-genotoxic and non-mutagenic nih.govusp.org. Predicted metabolism and in vitro metabolism data, coupled with quantum chemical calculations, provided a molecular basis for these negative results nih.govusp.org. These findings suggest that N-nitroso this compound should be controlled according to ICH Q3B guidance nih.govusp.org.

Table 1: Summary of Mutagenicity Study Findings for this compound

Test SystemAnalyte(s)ResultReference
Ames test (bacteria)This compound, several metabolites/degradation productsNegative pfizermedicalinformation.com
Micronucleus test (mice)This compoundNegative pfizermedicalinformation.com
Unscheduled DNA synthesis (human cell line)This compoundNegative pfizermedicalinformation.com
Forward gene-mutation assay (Chinese hamster ovary cell line)This compoundNegative pfizermedicalinformation.com
In vitro micronucleus assayThis compound diketopiperazine derivative (DKP)Cytotoxic, potentially aneugenic at high concentrations; no genotoxicity at physiologic concentrations mdpi.comresearchgate.net
Bacterial reverse mutation test (Salmonella typhimurium TA98, TA100)Pure DKPNon-mutagenic mdpi.com
Bacterial reverse mutation test (Salmonella typhimurium TA100)Nitrosation product of DKPMutagenic (base substitutions with metabolic activation) mdpi.com
In vivo liver comet assay (mice)N-nitroso this compoundNon-genotoxic nih.govusp.org
In vivo Big Blue® mutation and duplex sequencing assays (mice)N-nitroso this compoundNon-mutagenic nih.govusp.org

Carcinogenicity Studies

Carcinogenicity studies have been conducted in animals to assess the long-term potential of this compound to cause cancer.

In studies where this compound was administered by gavage to rats for up to 24 months at doses up to 500 mg/kg/day, no evidence of a tumorigenic effect was found pfizermedicalinformation.com. Similarly, in mice treated with this compound by gavage for up to 18 months at doses up to 1000 mg/kg/day, no tumorigenic effect was observed pfizermedicalinformation.com. These doses in both species are significantly higher, approximately 200 times, than the maximum recommended human dose when compared on a body surface area basis pfizermedicalinformation.com.

While this compound itself has shown no evidence of carcinogenicity in these non-clinical models, the potential carcinogenicity of its degradation product, DKP, has been considered mdpi.comresearchgate.net. As mentioned in the mutagenicity section, in silico predictions for DKP suggested potential carcinogenicity, although with moderate reliability mdpi.comresearchgate.net. Further in vivo experiments have been recommended to verify the safe threshold for human exposure to DKP mdpi.comresearchgate.net.

Table 2: Summary of Carcinogenicity Study Findings for this compound

Emerging Research Frontiers and Theoretical Considerations

Elucidation of Novel Molecular Targets and Off-Target Interactions

While the primary mechanism of ramipril (B1678797) involves the inhibition of ACE, research continues to explore potential novel molecular targets and off-target interactions that may contribute to its therapeutic effects or unintended consequences. ACE itself is a key component of the renin-angiotensin system (RAS), converting angiotensin I to angiotensin II and degrading bradykinin (B550075) frontiersin.orgconsensus.app. However, ACE has two independent binding sites, the N- and C-domains, each with distinct substrate preferences and activation properties nih.govnih.gov. Current generation ACE inhibitors, including this compound, generally target both domains nih.gov. Research into domain-selective inhibitors is ongoing, aiming to potentially improve safety and efficacy profiles nih.gov.

Emerging research suggests that ACE inhibitors might influence pathways beyond the classical RAS. For instance, studies have investigated the effects of this compound on mesangial cell proliferation and platelet-derived growth factor (PDGF) expression, suggesting potential actions independent of ACE inhibition in these contexts karger.com. This compound inhibited fetal calf serum-induced DNA synthesis and cell proliferation in human mesangial cells in a dose-dependent manner karger.com. This antiproliferative effect appeared independent of ACE inhibition, as a specific ACE inhibitory peptide did not produce the same effect karger.com. This compound also reduced FCS-induced PDGF A and B chain gene expression karger.com.

Understanding off-target interactions is also crucial. Computational methods, such as proteome screening platforms, are being used to identify potential interactions between small molecules like this compound and a wide range of receptors, which can help in understanding possible adverse effects nih.gov. Studies evaluating nitrosamine (B1359907) impurities in ACE inhibitors, including N-nitroso this compound, have utilized computational methods, in vitro, and in vivo testing to assess genotoxic potential, contributing to the understanding of potential off-target effects related to impurities nih.govusp.org.

Investigation of Non-RAS Mediated Effects and Alternative Pathways

Beyond its well-established role in the RAS, research is actively exploring the non-RAS mediated effects of this compound and the influence of alternative pathways involved in angiotensin II generation and bradykinin metabolism. While ACE is a primary enzyme in Ang II production, alternative pathways involving enzymes like chymase and cathepsin G can also generate Ang II, leading to what is known as "aldosterone escape" or "breakthrough" with ACE inhibitor monotherapy pharmgkb.orgscielo.br.

Studies have investigated the potential benefits of combining ACE inhibitors with other agents that target these alternative pathways or have non-RAS mediated effects. For example, the combination of this compound with the NHE3 inhibitor SAR218034 showed improved hypotensive action in rats mdpi.com. This suggests that targeting multiple pathways involved in blood pressure regulation and fluid homeostasis could offer enhanced therapeutic outcomes mdpi.com.

This compound has also been shown to have effects on matrix metalloproteinases (MMPs), which are involved in cardiac remodeling after myocardial infarction frontiersin.org. Inhibiting MMPs can help to inhibit the expansion of myocardial infarction foci frontiersin.org. Furthermore, this compound has been observed to increase the number and activity of endothelial progenitor cells in patients with stable angina, highlighting a potential non-RAS mediated effect on vascular repair frontiersin.org.

Development of Next-Generation ACE Inhibitors and Dual-Acting Compounds

The pursuit of next-generation ACE inhibitors and dual-acting compounds aims to improve upon the efficacy, safety, and pharmacokinetic profiles of existing medications like this compound. One area of focus is the development of domain-selective ACE inhibitors that can target either the N- or C-domain of ACE specifically, potentially leading to fewer side effects compared to current inhibitors that target both domains nih.gov. The C-domain is thought to be primarily responsible for blood pressure regulation, while the N-domain has different substrate preferences nih.gov.

Another frontier is the development of dual-acting compounds that combine ACE inhibition with other therapeutic targets. Dual inhibitors of neprilysin (NEP) and ACE, such as fasidotril (B1672067) and sampatrilat, have been investigated for their enhanced antihypertensive effects ahajournals.org. These compounds can lower blood pressure independently of the RAS activity and may be more effective in a broader range of hypertensive patients ahajournals.org. However, the combination of ACE inhibitors with angiotensin II receptor blockers (ARBs), another form of dual RAS blockade, has shown mixed results in clinical trials, with some studies indicating no additional benefit and a higher risk of adverse events compared to monotherapy wikipedia.orgccjm.orgmdpi.comresearchgate.netahajournals.org.

Research also involves chemically modifying existing ACE inhibitors to create novel analogs with improved properties frontiersin.orgresearchgate.netresearchgate.net. For example, modifications to the tetrahydropyrrole ring of proline, a structural feature found in many ACE inhibitors including this compound, have led to the development of new ACEI groups with potentially stronger interactions with the ACE enzyme frontiersin.org.

Computational Chemistry and Molecular Modeling Applications in Drug Design

Computational chemistry and molecular modeling play a crucial role in the design and optimization of this compound and other ACE inhibitors. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling are extensively used to understand the interaction mechanisms between ACE inhibitors and the ACE enzyme and to predict the activity of novel compounds researchgate.netresearchgate.netmdpi.comnih.govplos.orgijisrt.com.

Molecular docking studies, for instance, can predict how small molecules bind to the active site of target proteins like ACE ijisrt.com. These studies provide insights into the structural features of inhibitors that are important for binding affinity and potency researchgate.netmdpi.com. This compound, along with other ACE inhibitors like captopril (B1668294) and enalapril (B1671234), has been included in molecular docking case studies to evaluate binding energies at the ACE active site ijisrt.com.

Molecular dynamics simulations can further explore the conformational changes that occur upon inhibitor binding and provide a more complete structural picture of the interaction mdpi.complos.org. QSAR models correlate the chemical structures of compounds with their biological activity, allowing researchers to predict the activity of new analogs and guide the design of more potent inhibitors researchgate.netresearchgate.netmdpi.com. Computational methods have also been used to correlate molecular properties of ACE inhibitors, such as acidity, lipophilicity, and solubility, with their behavior researchgate.net. Furthermore, computational studies are employed in the evaluation of potential impurities, such as nitrosamines of this compound, to predict their metabolism and interaction with biological molecules like DNA nih.govusp.orgefpia.eu.

Pharmacogenomic Considerations in Preclinical Models (e.g., ACE Genotype Impact on Response)

Pharmacogenomics investigates how genetic variations influence drug response. In the context of this compound and ACE inhibitors, research in preclinical models explores the impact of genetic factors, such as the ACE genotype, on the efficacy and variability of response. While the direct impact of ACE genotype on this compound response is an area of ongoing investigation with mixed results in human studies, preclinical models allow for controlled studies to understand the underlying genetic influences on ACE activity and its modulation by inhibitors pharmgkb.org.

Homology analysis in computational studies can help determine suitable animal models for preclinical pharmacogenomic studies by comparing the genetic sequences of ACE across different species biorxiv.org. For example, homology analysis has suggested that Pan troglodytes (chimpanzees) and Mus musculus (house mice) could be suitable models for preclinical studies of ACE inhibitors biorxiv.org.

Understanding the genetic basis of variability in ACE expression and activity in preclinical models can provide insights into potential pharmacogenomic factors that might influence this compound's effectiveness in different individuals. This research can inform the development of personalized medicine approaches in the future.

Advanced In Vitro and Ex Vivo Models for this compound Research

Advanced in vitro and ex vivo models are essential tools for studying the mechanisms of this compound, evaluating the efficacy of new formulations, and assessing potential toxicity. In vitro studies using cultured cells, such as human mesangial cells, allow for the investigation of this compound's effects on specific cellular processes like proliferation and gene expression karger.com. These models can help to dissect the direct cellular targets and pathways influenced by this compound independent of systemic effects karger.com.

Ex vivo models, which involve studying tissues or organs removed from living organisms, provide a more complex environment that retains some of the physiological context. Ex vivo dose-response and time-course studies using tissues like aorta, brain, heart, lung, and kidney from animal models, such as spontaneously hypertensive rats (SHR), can compare the inhibitory effects and tissue distribution of different ACE inhibitors, including this compound nih.gov. These studies can reveal how effectively this compound and its active metabolite, ramiprilat (B1678798), reach and inhibit ACE in different organs nih.gov.

Furthermore, in vitro and ex vivo permeation studies using diffusion cells are employed to evaluate the drug release and penetration of this compound from different formulations, such as transdermal patches researchgate.net. These studies are crucial for the development of novel drug delivery systems aimed at improving this compound's bioavailability and sustained release researchgate.netresearchgate.netjddtonline.inforesearchgate.net. The combination of in vitro and ex vivo studies is suggested for a more rapid translation of novel drug delivery systems to clinical applications researchgate.net.

Q & A

Q. What are the primary mechanisms by which ramipril exerts its cardioprotective effects in high-risk patients?

this compound, an ACE inhibitor, reduces angiotensin II production and increases bradykinin levels, improving endothelial function and reducing oxidative stress. Key evidence comes from the HOPE trial, which demonstrated a 22% relative risk reduction in cardiovascular events (composite of MI, stroke, or CV death) in high-risk patients without heart failure . Methodologically, researchers should validate these mechanisms using in vitro ACE activity assays, in vivo models of vascular dysfunction, and biomarker analyses (e.g., measuring nitric oxide and angiotensin II levels in clinical cohorts).

Q. How should clinical trials evaluating this compound’s efficacy be designed to account for heterogeneous patient populations?

The HOPE trial (n=9,297) offers a template: inclusion criteria should target high-risk cohorts (e.g., age ≥55 with vascular disease/diabetes plus additional CV risk factors) and use composite endpoints (e.g., MI, stroke, CV death) to capture broad efficacy . Randomization with placebo controls and factorial designs (e.g., testing this compound alongside other interventions like vitamin E) can isolate treatment effects. Subgroup analyses by comorbidities (e.g., diabetes) are critical to address heterogeneity .

Q. What pharmacokinetic properties of this compound influence its dosing and bioavailability in clinical settings?

this compound’s absolute bioavailability is 28% (44% for its active metabolite, ramiprilat), with hepatic metabolism accounting for 75% of its clearance. Dose proportionality is observed for ramiprilat AUC (2.5–20 mg range). Researchers must consider these factors when designing bioavailability studies, using LC-MS/MS for precise quantification of this compound and ramiprilat in plasma .

Advanced Research Questions

Q. How can Quality by Design (QbD) principles optimize this compound tablet formulation to address critical quality attributes (CQAs)?

QbD workflows involve defining CQAs (e.g., dissolution rate, impurity levels) and using artificial neural networks (ANNs) or response surface methods (RSM) to model interactions between critical process parameters (CPPs) and CQAs. For example, a study identified granulation time and drug-polymer ratios as key CPPs, enabling the development of a design space for robust this compound tablet production .

Q. What methodologies are effective for synthesizing and characterizing this compound impurities during pharmaceutical development?

Impurity profiling requires HPLC with UV detection (e.g., detection at 210 nm) and LC-MS/MS for structural elucidation. For instance, Impurity-D (m/z 415) in this compound tablets was identified via MS fragmentation patterns and confirmed by spiking with synthetic standards . Stability studies under forced degradation (acid/base hydrolysis, oxidation) can predict impurity formation pathways.

Q. How can contradictory findings on this compound’s efficacy across ethnic subgroups be resolved in multinational trials?

The ONTARGET trial compared this compound and telmisartan in Asians vs. non-Asians using Cox regression models with interaction terms. Non-inferiority margins (e.g., HR <1.13) and stratified analyses by ethnicity can clarify disparities. For example, telmisartan showed better tolerability in Asians, suggesting ethnicity-specific pharmacokinetic or adherence factors .

Q. What experimental approaches validate this compound’s potential repurposing for idiopathic pulmonary fibrosis (IPF)?

Bioinformatics analyses linking ACE inhibition to IPF pathways (e.g., TGF-β signaling) should be followed by in vitro assays (e.g., fibroblast proliferation inhibition) and preclinical models (bleomycin-induced lung fibrosis). Clinical validation requires phase II trials with endpoints like FVC decline, leveraging this compound’s safety profile from CV studies .

Methodological Guidance for Addressing Data Contradictions

Q. How should researchers analyze conflicting data on this compound’s renoprotective effects in diabetic vs. non-diabetic cohorts?

Meta-regression techniques can assess effect modifiers (e.g., baseline albuminuria, HbA1c levels). For example, the Collaborative Study Group found captopril (a related ACE inhibitor) reduced renal risk by 48% in diabetic nephropathy, but this compound’s effects may vary by glycemic control. Stratified randomization in trials or propensity score matching in observational studies can mitigate confounding .

Q. What statistical frameworks are optimal for integrating multi-omics data in this compound pharmacodynamic studies?

Bayesian network models or pathway enrichment analyses (e.g., using KEGG/GO databases) can link transcriptomic/proteomic data to this compound’s mechanisms. For example, ACE expression quantitative trait loci (eQTLs) may predict interindividual response variability, requiring GWAS integration with clinical trial data .

Tables for Key Findings

Table 1: this compound’s Efficacy in the HOPE Trial

OutcomeThis compound Group (%)Placebo Group (%)Relative Risk (95% CI)
Composite CV events14.017.80.78 (0.70–0.86)
Stroke3.44.90.68 (0.56–0.83)
Heart failure9.111.60.77 (0.66–0.90)

Table 2: Key CPPs and CQAs in this compound Tablet Formulation

Critical Process ParameterCritical Quality AttributeOptimal Range
Granulation timeDissolution rate5–7 min
Drug-polymer ratioTablet hardness1:2–1:3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.